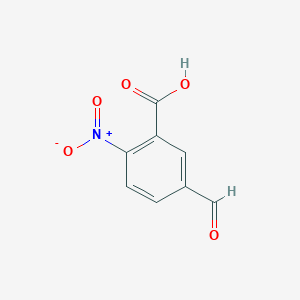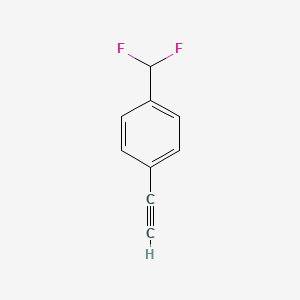
1-(Difluoromethyl)-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-4-ethynylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a benzene ring
準備方法
The synthesis of 1-(Difluoromethyl)-4-ethynylbenzene typically involves the introduction of the difluoromethyl group and the ethynyl group onto the benzene ring through various synthetic routes. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto a pre-functionalized benzene ring. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial production methods for this compound may involve large-scale difluoromethylation and ethynylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
1-(Difluoromethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, leading to the formation of more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium and copper. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Difluoromethyl)-4-ethynylbenzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 1-(Difluoromethyl)-4-ethynylbenzene involves its interaction with molecular targets through its difluoromethyl and ethynyl groups. These groups can form hydrogen bonds, participate in π-π interactions, and engage in covalent bonding with target molecules. The pathways involved in its mechanism of action depend on the specific application and target molecule, often involving inhibition or activation of enzymatic activity .
類似化合物との比較
1-(Difluoromethyl)-4-ethynylbenzene can be compared with other similar compounds such as:
1-(Trifluoromethyl)-4-ethynylbenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.
1-(Difluoromethyl)-4-vinylbenzene:
1-(Difluoromethyl)-4-iodobenzene: The presence of an iodine atom instead of an ethynyl group can significantly alter the compound’s reactivity and use in coupling reactions.
The uniqueness of this compound lies in its combination of the difluoromethyl and ethynyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
特性
IUPAC Name |
1-(difluoromethyl)-4-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKUCOESGHSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-dimethyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7974961.png)
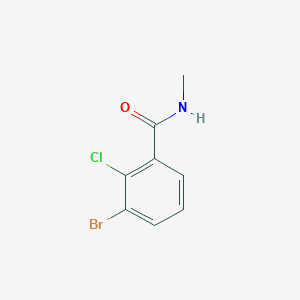
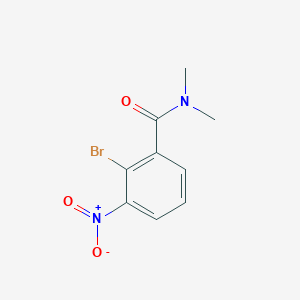

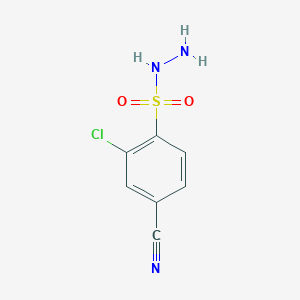
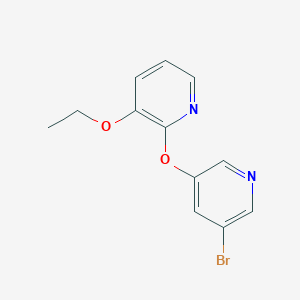
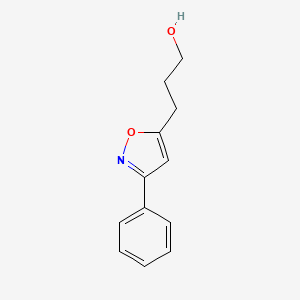
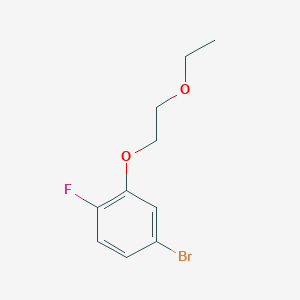
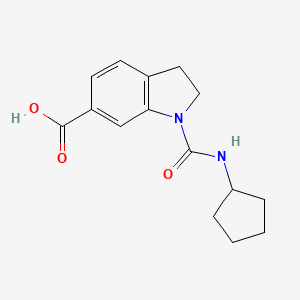
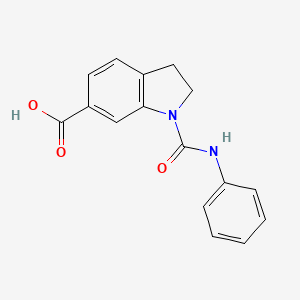
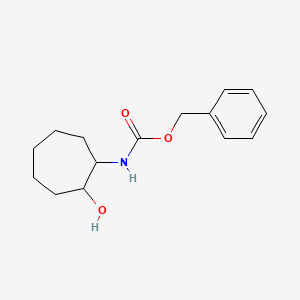
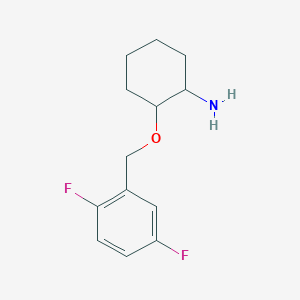
![(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7975052.png)
